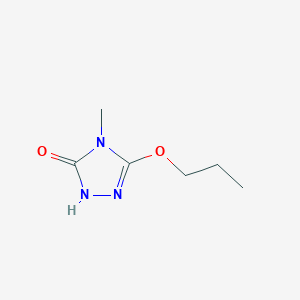
3,4,5-Trichloropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4,5-Trichloropyridine-2-carboxamide” is a derivative of pyridine . It is a compound with the molecular formula C6H3Cl3N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at around 20 °C resulted in 4,5,6-trichloropyrimidine-2-carboxamide in 91% yield .
Molecular Structure Analysis
The molecular structure of “3,4,5-Trichloropyridine-2-carboxamide” consists of a pyridine ring with three chlorine atoms and a carboxamide group . The molecular weight of the compound is 225.46000 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4,5-Trichloropyridine-2-carboxamide” include a molecular weight of 225.46000 and a LogP value of 2.84100 .
Wissenschaftliche Forschungsanwendungen
Inhibitors of Transcription Factors
3,4,5-Trichloropyridine-2-carboxamide derivatives have been explored for their potential as inhibitors of transcription factors NF-kappaB and AP-1. These studies focus on improving oral bioavailability and examining the structure-activity relationship, highlighting the critical role of the carboxamide group and the effect of substitutions on the pyrimidine ring for activity (Palanki et al., 2000).
Functionalization Reactions
Research on 3,4,5-Trichloropyridine-2-carboxamide has also included studies on its functionalization reactions, demonstrating the compound's versatility in organic synthesis. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with diaminopyridine, showcasing the compound's utility in creating novel chemical structures with potential biological activity (Yıldırım et al., 2005).
Synthesis of Polyamides
Another application involves the synthesis of new polyamides using 3,4,5-Trichloropyridine-2-carboxamide derivatives, highlighting the compound's role in developing materials with specific thermal and solubility properties. These polyamides, containing pyridyl moieties, have been characterized for their potential use in various industries (Faghihi & Mozaffari, 2008).
Antimicrobial Activity
Derivatives of 3,4,5-Trichloropyridine-2-carboxamide have been synthesized and evaluated for their antimicrobial activity. This research highlights the compound's potential as a base for developing new antimicrobial agents, providing insights into the structural requirements for activity against various microbial strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Nucleophilic Organocatalysis
Studies have also focused on the nucleophilic properties of triamino-substituted pyridines, including 3,4,5-Trichloropyridine-2-carboxamide derivatives. These compounds exhibit significant nucleophilic behavior due to the conjoined effects of amino groups, making them powerful Lewis bases suitable for nucleophilic organocatalysis (De Rycke et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,5-trichloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-11-5(6(10)12)4(9)3(2)8/h1H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYSIYIYDCZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(=O)N)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352531 |
Source


|
| Record name | 3,4,5-trichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202192-84-5 |
Source


|
| Record name | 3,4,5-trichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)




![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)

![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)